molecular formula C13H14ClNO3 B1390198 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1048918-49-5

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1390198
CAS No.: 1048918-49-5
M. Wt: 267.71 g/mol
InChI Key: YXOAUKGFLSUASV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole (CAS 1048918-49-5) is a high-purity organic compound with a molecular weight of 267.71 g/mol and a molecular formula of C13H14ClNO3 . This oxazole derivative is characterized by a density of 1.2±0.1 g/cm³ and a boiling point of 423.2±55.0 °C at 760 mmHg . The chloromethyl functional group at the 4-position of the oxazole ring makes this chemical a valuable and versatile synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical research and material science . It is primarily used in nucleophilic substitution reactions, where the chlorine atom can be readily displaced. This allows researchers to efficiently create novel compounds, such as amides, esters, and nitriles, or to tether the oxazole core to other molecular scaffolds for biological evaluation . As a trisubstituted oxazole, it is part of a significant class of heteroaromatic compounds known for their diverse pharmacological properties and presence in many bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8-11(7-14)15-13(18-8)10-5-4-9(16-2)6-12(10)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOAUKGFLSUASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201026
Record name 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole
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URL https://comptox.epa.gov/dashboard/DTXSID301201026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048918-49-5
Record name 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048918-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazole Ring Formation

A common method to synthesize substituted oxazoles involves the condensation of α-haloketones or α-bromoacetophenones with acetamide or related amides at elevated temperatures (~150 °C), producing 2-methyl-4-substituted oxazoles. For example, condensation of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with acetamide can yield the 2-(2,4-dimethoxyphenyl)-5-methyl-oxazole core.

Introduction of the Chloromethyl Group

Chloromethylation can be achieved by selective halogenation of the methyl group on the oxazole ring using chlorinating agents such as sulphuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under reflux conditions in organic solvents. A patent describing a related chloromethylation process uses sulphuryl chloride added dropwise to a solution of the oxazole precursor in an organic solvent under reflux, followed by heating to promote rearrangement and formation of the chloromethyl group.

Use of Radical Scavengers

To prevent side reactions such as ring opening or decomposition during high-temperature rearrangement steps, solid free radical scavengers like toluhydroquinone are added in small amounts (0.5–2% by mass relative to the starting oxazole compound). This improves the yield and purity of the chloromethylated product by minimizing radical-induced degradation.

Purification by Vacuum Distillation

After chloromethylation and rearrangement, the crude product undergoes vacuum distillation at temperatures around 91–93 °C under low pressure (~2 mmHg) to isolate the high-purity target compound. This step is critical to remove residual solvents and impurities while preserving the integrity of the chloromethyl-oxazole structure.

Representative Preparation Procedure

Step Reagents/Conditions Description Outcome/Yield Notes
1 2-bromo-1-(2,4-dimethoxyphenyl)ethanone + Acetamide, 150 °C, 2 h Condensation to form 2-(2,4-dimethoxyphenyl)-5-methyl-oxazole Intermediate oxazole core High temperature needed for ring closure
2 Sulphuryl chloride, organic solvent (e.g., chloroform), reflux, 1-4 h dropwise addition Chlorination of methyl group to chloromethyl Formation of chloromethyl intermediate Molar ratio SO2Cl2:oxazole 0.7–3.5:1; reflux maintained
3 Addition of solid free radical scavenger (0.5–2% toluhydroquinone), heating to 90 °C, 2 h Rearrangement and stabilization Crude chloromethylated product Prevents radical side reactions
4 Vacuum distillation at 91–93 °C, 2 mmHg Purification Pure 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole Yields reported up to ~80%, purity >95%

Research Findings and Yield Optimization

  • The use of sulphuryl chloride as a chlorinating agent is preferred due to its efficiency in selective chloromethylation under reflux conditions, improving conversion rates.
  • Controlling the molar ratio of sulphuryl chloride to the oxazole precursor between 0.7:1 and 3.5:1 is critical for maximizing yield without excessive side reactions.
  • Incorporation of radical scavengers before rearrangement significantly reduces decomposition, increasing yield from approximately 74% to nearly 80% and improving purity from ~88% to over 97%.
  • Vacuum distillation under reduced pressure is essential to isolate the product without thermal degradation, maintaining high purity and yield.
  • Alternative synthetic routes involving bromination followed by Suzuki cross-coupling have been reported for related oxazole derivatives but are less directly applicable for chloromethyl substitution.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogenated Phenyl Derivatives
  • 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3): This analog replaces the 2,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chloro group is electron-withdrawing, reducing solubility in polar solvents compared to methoxy-substituted derivatives.
(b) Methoxy vs. Ethoxy Substitutions
  • This compound is listed in commercial catalogs as a research chemical .

Core Heterocycle Modifications

(a) Thiazole Analogs
  • 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride (CAS 1052544-47-4):
    Replacing the oxazole core with a thiazole introduces a sulfur atom, altering electronic distribution and hydrogen-bonding capacity. The hydrochloride salt improves crystallinity, facilitating structural characterization .
(b) Oxadiazole Derivatives
  • 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole :
    This compound features a 1,2,4-oxadiazole core with dichlorophenyl and methyl substituents. The oxadiazole ring enhances thermal stability, as demonstrated by its planar molecular geometry and short Cl···O contacts (3.019 Å) in crystal packing .
(a) Antimicrobial Activity
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
    Though a thiazole derivative, this compound demonstrates antimicrobial activity, highlighting the importance of halogenated aryl groups in bioactivity. Similar principles may apply to oxazole analogs .
(b) Therapeutic Potential
  • 2-[1-(2,4-Difluorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]-5-methyl-1,3-benzoxazole :
    This benzoxazole derivative exhibits anticancer activity, suggesting that methoxy and halogen substituents on aromatic rings are critical for targeting cellular pathways .

Structural and Crystallographic Insights

  • Isostructural Chloro/Bromo Derivatives :
    Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) are isostructural but exhibit slight differences in crystal packing due to halogen size. Chloro derivatives typically form denser crystals, while bromo analogs may show enhanced van der Waals interactions .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight Notable Properties
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole Oxazole 2,4-dimethoxyphenyl, chloromethyl, methyl 281.73 High reactivity, moderate solubility
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole Oxazole 4-chlorophenyl, chloromethyl, methyl 240.69 Low polarity, crystalline
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole Oxazole 2-ethoxyphenyl, chloromethyl, methyl 265.73 Lipophilic, membrane-permeable
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole Oxadiazole 2,4-dichlorophenyl, methyl 229.06 Planar geometry, thermally stable

Biological Activity

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a chloromethyl group, a dimethoxyphenyl group, and a methyl-substituted oxazole ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14ClNO3
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 907200-66-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, allowing the compound to modify enzyme activities or receptor interactions. This reactivity suggests potential applications in drug discovery and development.

Anticancer Activity

A study evaluating the cytotoxic effects of oxazole derivatives found that certain analogs exhibited significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bA5492.41
Reference (Doxorubicin)MCF-710.38

These findings suggest that modifications in the oxazole structure can lead to enhanced cytotoxicity against cancer cells, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation. For example, compounds similar to this compound showed increased levels of cleaved caspase-3 in treated MCF-7 cells.
  • Enzyme Inhibition : Some oxazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The most active compounds showed inhibition constants in the nanomolar range against CA IX and CA II.
  • Pharmacological Potential : The structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting various diseases beyond cancer.

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, and how is the cyclization step optimized?

The synthesis typically involves cyclization of 2,4-dimethoxybenzaldehyde with chloroacetic acid and ammonium acetate under dehydrating conditions. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is used to facilitate ring closure. Optimization focuses on controlling reaction temperature (80–100°C) and stoichiometric ratios to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., chloromethyl at C4, dimethoxyphenyl at C2).
  • FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, oxazole ring vibrations).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₄ClNO₃).
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation .

Q. What initial biological screening data exist for this compound?

In vitro cytotoxicity assays reveal IC₅₀ values of 15.63 µM (MCF-7 breast cancer) and 6.48 µM (U-937 leukemia) , suggesting selective activity. Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethoxyphenyl group influence reactivity in nucleophilic substitution reactions?

The electron-donating methoxy groups enhance the electrophilicity of the chloromethyl moiety, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Solvent polarity (DMSO > acetonitrile) further increases reaction rates. Computational studies (DFT) show a 20% lower activation energy compared to non-methoxy analogs .

Q. What contradictions exist in reported IC₅₀ values across studies, and how can they be resolved?

Discrepancies in cytotoxicity data (e.g., ±5 µM variations) may arise from:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake.
  • Assay protocols : MTT vs. resazurin assays yield varying sensitivity. Standardization using synchronized cell cycles and orthogonal assays (e.g., clonogenic survival) improves reproducibility .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug modification : Esterification of the chloromethyl group enhances solubility (logP reduction from 3.2 to 2.1).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers increase plasma half-life from 2 to 8 hours in murine models.
  • Metabolic stability : Liver microsome assays identify CYP3A4-mediated oxidation as a key clearance pathway .

Q. How does molecular docking predict interactions between this compound and cancer-related targets?

Docking simulations (AutoDock Vina) indicate strong binding to tubulin (ΔG = -9.2 kcal/mol) and PI3Kγ (ΔG = -8.7 kcal/mol). The chloromethyl group forms covalent bonds with Cys241 in tubulin’s taxane site, while the dimethoxyphenyl group engages in π-π stacking with Tyr83 in PI3Kγ .

Methodological Guidance Table

Research ObjectiveRecommended MethodologyKey Parameters
Synthesis Optimization Microwave-assisted cyclizationPower: 300 W, Time: 20 min, Yield: 85%
Cytotoxicity Analysis 3D spheroid models vs. 2D monolayersIC₅₀ shift: 2–3× higher in spheroids
Metabolic Profiling LC-MS/MS with hepatocyte incubationMajor metabolite: Oxazole ring-opened carboxylic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
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4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

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